molecular formula C15H17N3OS B11286644 N-(2,6-dimethylphenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide

N-(2,6-dimethylphenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide

Cat. No.: B11286644
M. Wt: 287.4 g/mol
InChI Key: AZOMYPIEZNLHSN-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . This compound, in particular, has been studied for its potential biological activities and its role in medicinal chemistry.

Preparation Methods

The synthesis of N-(2,6-dimethylphenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide involves several steps. One common method includes the reaction of 2,6-dimethylaniline with 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(2,6-dimethylphenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2,6-dimethylphenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antifibrotic activity is attributed to its ability to inhibit collagen prolyl 4-hydroxylases, enzymes involved in collagen synthesis. By inhibiting these enzymes, the compound reduces the production of collagen, thereby mitigating fibrosis . Additionally, its antimicrobial and antiviral activities are linked to its ability to interfere with the replication and survival of pathogens.

Comparison with Similar Compounds

N-(2,6-dimethylphenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide can be compared with other pyrimidine derivatives, such as:

Compared to these compounds, this compound exhibits unique structural features and pharmacological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H17N3OS

Molecular Weight

287.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-4-methyl-2-methylsulfanylpyrimidine-5-carboxamide

InChI

InChI=1S/C15H17N3OS/c1-9-6-5-7-10(2)13(9)18-14(19)12-8-16-15(20-4)17-11(12)3/h5-8H,1-4H3,(H,18,19)

InChI Key

AZOMYPIEZNLHSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CN=C(N=C2C)SC

Origin of Product

United States

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